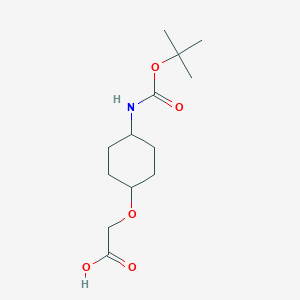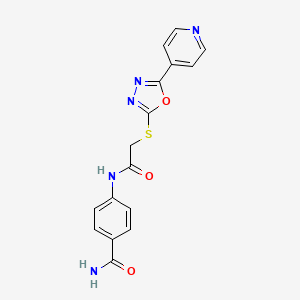
4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic rings (pyridine and oxadiazole) would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thioether group could be oxidized. The aromatic rings might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amide) could increase its solubility in polar solvents .科学的研究の応用
Antimicrobial and Antibacterial Activities
Several studies have synthesized and evaluated derivatives based on the 1,3,4-oxadiazole moiety for antimicrobial and antibacterial activities. For instance, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzo moiety, showing promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showing moderate to excellent antibacterial activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Anticancer Evaluation
Compounds derived from 1,3,4-oxadiazole frameworks have also been evaluated for their potential anticancer activities. Salahuddin et al. (2014) investigated novel benzimidazole derivatives containing 1,3,4-oxadiazole for their anticancer efficacy, identifying compounds with notable activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Enzyme Inhibition
The inhibition of enzymes like acetyl- and butyrylcholinesterase, relevant to conditions such as dementias and myasthenia gravis, has been explored using 1,3,4-oxadiazole derivatives. Pflégr et al. (2022) designed 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains as potential inhibitors, demonstrating moderate inhibitory activities (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Synthesis of Heterocyclic Compounds
The utility of activated nitriles in synthesizing a variety of heterocyclic compounds, including those with 1,3,4-oxadiazole rings, has been demonstrated. Fadda et al. (2012) utilized 4-(2-cyanoacetamido)benzoic acid as a key intermediate for creating thiazole, pyrazole, oxazole, and other derivatives, characterized by their elemental and spectral data (Fadda, Mukhtar, & Refat, 2012).
Optical Properties
The synthesis and study of the optical properties of novel compounds containing 1,3,4-oxadiazole derivatives have also been explored. Yang et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives exhibiting blue-green emissions and high quantum yields of fluorescence, indicating their potential in photoluminescent materials (Yang, Ge, Jia, & Wang, 2011).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that leads to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which in turn influences its efficacy .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antimicrobial and antioxidant effects .
将来の方向性
特性
IUPAC Name |
4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-14(23)10-1-3-12(4-2-10)19-13(22)9-25-16-21-20-15(24-16)11-5-7-18-8-6-11/h1-8H,9H2,(H2,17,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUHQNABRSTMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)
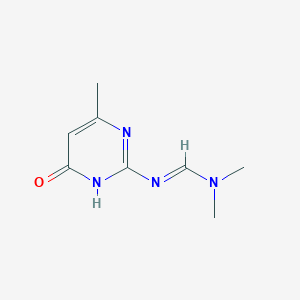

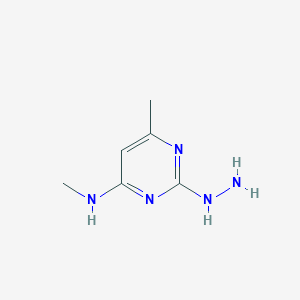
![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)
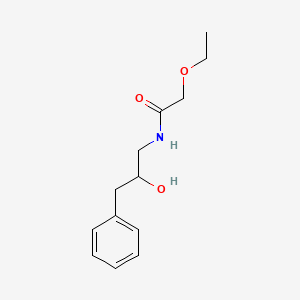


![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)
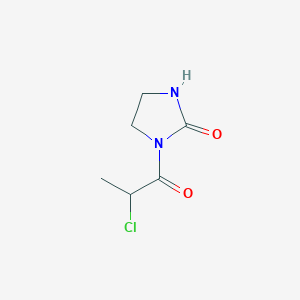
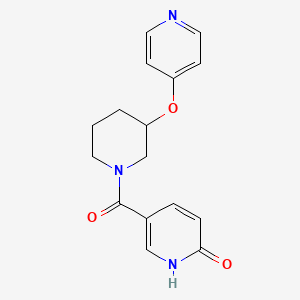
![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)
